molecular formula C11H14BrCl B14065889 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene

Cat. No.: B14065889
M. Wt: 261.58 g/mol
InChI Key: AJJXMXQDTLHXGK-UHFFFAOYSA-N
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Description

Halogenated alkylbenzenes are organic compounds characterized by an alkyl chain and at least one halogen atom attached to a benzene (B151609) ring. This combination of an aromatic core, a flexible alkyl linker, and reactive halogen atoms imparts a unique chemical reactivity that is highly prized in the field of organic chemistry.

The synthetic utility of "1-(3-Bromopropyl)-2-chloro-3-ethylbenzene" is rooted in the distinct properties of its two halogen-containing moieties: the aryl chloride and the alkyl bromide.

Aryl halides, which feature a halogen directly bonded to an aromatic ring, are fundamental building blocks in a myriad of chemical reactions. iitk.ac.inchemistrylearner.com They are key substrates in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are instrumental in the formation of new carbon-carbon bonds. fiveable.me The presence of the chlorine atom on the benzene ring of "this compound" makes this part of the molecule a potential handle for such transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks. The reactivity of aryl halides can be influenced by the nature of the halogen and the presence of other substituents on the aromatic ring. fiveable.melibretexts.org

On the other hand, alkyl halides, where a halogen is attached to a non-aromatic carbon chain, are classic electrophiles in organic synthesis. quora.comnus.edu.sg The carbon-halogen bond in alkyl halides is polarized, rendering the carbon atom susceptible to attack by nucleophiles. alevelchemistry.co.ukmsu.edulibretexts.org This reactivity makes them excellent precursors for a vast number of functional group transformations through nucleophilic substitution reactions. nus.edu.sgalevelchemistry.co.uk In "this compound," the bromopropyl side chain serves as a reactive site for the introduction of nucleophiles, enabling the facile formation of ethers, amines, thiols, and other functional groups.

The dual presence of both an aryl halide and an alkyl halide within the same molecule, as seen in "this compound," offers the potential for selective and sequential reactions, providing a powerful tool for the strategic assembly of complex target molecules.

Dihalo-substituted alkylbenzenes, a sub-class to which "this compound" belongs, are characterized by the presence of two halogen atoms. These halogens can be attached to the aromatic ring, the alkyl chain, or one on each. This structural motif is of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The specific positioning of the halogen atoms and the nature of the alkyl chain can be tailored to fine-tune these properties. For instance, in drug discovery, halogenation is a common strategy to enhance the potency and pharmacokinetic profile of lead compounds. The synthesis of dihalo-substituted alkylbenzenes often involves multi-step sequences, utilizing fundamental organic reactions such as Friedel-Crafts alkylations and acylations, followed by halogenation and functional group manipulations. lumenlearning.comyoutube.com The regioselectivity of these reactions is a critical aspect, governed by the directing effects of the substituents already present on the benzene ring. libretexts.orglibretexts.orgmsu.edu

Despite the clear synthetic potential suggested by its structure, "this compound" remains a largely unexplored compound in the scientific literature. A thorough search of chemical databases reveals its existence, identified by the CAS number 1806397-93-2, but yields a scarcity of detailed research findings regarding its synthesis, reactivity, and potential applications.

This lack of information presents a significant research gap and, consequently, a wealth of opportunities for organic chemists. Key areas ripe for investigation include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for "this compound" is the first crucial step. This would likely involve a multi-step approach, perhaps starting from a substituted benzene and building the alkyl chain, or vice versa. The strategic introduction of the chloro and ethyl groups to control the regiochemistry will be a key challenge.

Exploration of its Reactivity: A systematic study of the differential reactivity of the aryl chloride and the alkyl bromide is needed. Investigating its performance in various cross-coupling and nucleophilic substitution reactions would unveil its true potential as a versatile building block.

Investigation of Potential Applications: Given the prevalence of halogenated compounds in pharmaceuticals and agrochemicals, "this compound" could serve as a valuable intermediate for the synthesis of novel bioactive molecules. Its unique substitution pattern could lead to compounds with interesting biological properties.

The table below summarizes the limited available data for this compound.

PropertyValue
CAS Number 1806397-93-2
Molecular Formula C11H14BrCl
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3

InChI Key

AJJXMXQDTLHXGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCBr)Cl

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopropyl 2 Chloro 3 Ethylbenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials.

The primary retrosynthetic disconnections for 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene involve the bonds connecting the substituents to the aromatic ring and the functionalization of the aliphatic side chain.

C-Br Bond Disconnection: The final step in the synthesis can be the conversion of a precursor alcohol to the target alkyl bromide. This disconnection points to 3-(2-chloro-3-ethylphenyl)propan-1-ol as an immediate precursor. This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃).

C-C Side-Chain Disconnection: The bond between the propyl chain and the benzene (B151609) ring is a key disconnection. This break simplifies the target molecule into an aromatic core, 2-chloro-3-ethylbenzene , and a three-carbon electrophilic fragment. This suggests that a Friedel-Crafts type reaction could be employed to attach the side chain.

Aromatic Core Disconnection: Further deconstruction of the 2-chloro-3-ethylbenzene core is necessary. Achieving the 1,2,3-substitution pattern is non-trivial. A logical precursor for this core is 2-chloro-3-methylaniline , which can be synthesized from simpler materials. prepchem.comgoogle.com

Based on this analysis, a list of key precursors can be established:

Precursor CompoundRole in Synthesis
3-(2-chloro-3-ethylphenyl)propan-1-olImmediate precursor to the final product
1-(2-chloro-3-ethylphenyl)propan-1-oneIntermediate ketone for side chain construction
2-chloro-3-ethylbenzeneKey aromatic core
3-chloropropanoyl chlorideThree-carbon electrophile for acylation
2-chloro-3-methylanilineStarting material for the aromatic core

Aromatic Functionalization Approaches

The construction of the substituted benzene ring is a critical phase of the synthesis. The choice of reactions is dictated by the directing effects of the substituents, which control the regiochemistry of subsequent electrophilic aromatic substitution steps. chemistrytalk.orgwikipedia.orgcognitoedu.org

Regioselective halogenation is a cornerstone of aromatic synthesis. In electrophilic aromatic substitution, the existing substituents on the ring direct incoming electrophiles to specific positions. pearson.com

Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups activate the ring towards electrophilic attack and direct incoming substituents to the ortho and para positions. cognitoedu.orglibretexts.org

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and carbonyl (-COR) groups deactivate the ring and direct incoming groups to the meta position. fiveable.me

Halogens: Halogens like chlorine (-Cl) are a special case; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org

Achieving the 1,2,3-substitution pattern of the target's core often requires a multi-step strategy that manipulates these directing effects, as a simple sequence of chlorination and ethylation on benzene would primarily yield ortho and para products. youtube.comchemistrysteps.com

Table of Substituent Directing Effects

Substituent Group Classification Directing Effect
-CH₂CH₃ (Ethyl) Activating Ortho, Para
-Cl (Chloro) Deactivating Ortho, Para
-COCH₂CH₃ (Propanoyl) Deactivating Meta

Friedel-Crafts reactions are fundamental methods for attaching alkyl and acyl groups to an aromatic ring. nih.govlibretexts.org

Friedel-Crafts Alkylation: This reaction involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl chain. However, it has significant limitations. The reaction is prone to polyalkylation because the newly added alkyl group activates the ring for further substitution. youtube.com More importantly, the carbocation intermediate is susceptible to rearrangement, meaning a reaction with 1-chloropropane (B146392) would likely yield an isopropyl-substituted product rather than the desired n-propyl group. youtube.com

Friedel-Crafts Acylation: This method uses an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. It offers superior control compared to alkylation. The acyl group deactivates the ring, preventing polyacylation. nih.gov Crucially, the acylium ion intermediate does not undergo rearrangement. The resulting ketone can then be converted to an alkyl group via reduction reactions. This acylation-reduction sequence is the preferred method for introducing straight-chain alkyl groups like propyl. youtube.compressbooks.pub

Aliphatic Chain Construction and Functionalization

With a viable aromatic core, the focus shifts to constructing and functionalizing the three-carbon side chain. A robust strategy involves introducing a chain that already contains a functional handle, which can be converted to the target bromide in a later step.

A controlled, multi-step approach is proposed to construct the 3-bromopropyl side chain on the 2-chloro-3-ethylbenzene core. This method avoids the rearrangements and lack of selectivity associated with direct alkylation or side-chain halogenation.

Step 1: Friedel-Crafts Acylation The synthesis begins by reacting the 2-chloro-3-ethylbenzene core with 3-chloropropanoyl chloride in the presence of aluminum chloride (AlCl₃). The ethyl and chloro groups cooperatively direct the incoming acyl group to the C1 position (ortho to the ethyl group), yielding 3-chloro-1-(2-chloro-3-ethylphenyl)propan-1-one .

Step 2: Wolff-Kishner Reduction The carbonyl group of the intermediate ketone is reduced to a methylene (B1212753) (-CH₂-) group. The Wolff-Kishner reduction , which uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, is ideal for this transformation as it is effective for aryl ketones and operates under basic conditions. orgoreview.comwikipedia.orgbyjus.com This step produces 1-(3-chloropropyl)-2-chloro-3-ethylbenzene .

Step 3: Finkelstein Reaction The final step is to convert the terminal alkyl chloride to the desired alkyl bromide. The Finkelstein reaction is an excellent method for this halogen exchange. wikipedia.orgunacademy.combyjus.com Treating the chloropropyl intermediate with sodium bromide (NaBr) in an acetone (B3395972) solvent drives the reaction to completion, as the resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out, yielding the final product, This compound . wikipedia.orgadichemistry.com

Table of Proposed Synthetic Steps

Step Reaction Starting Material Reagents Intermediate/Product
1 Friedel-Crafts Acylation 2-chloro-3-ethylbenzene 1. 3-chloropropanoyl chloride, AlCl₃ 2. H₂O 3-chloro-1-(2-chloro-3-ethylphenyl)propan-1-one
2 Wolff-Kishner Reduction 3-chloro-1-(2-chloro-3-ethylphenyl)propan-1-one H₂NNH₂, KOH, heat 1-(3-chloropropyl)-2-chloro-3-ethylbenzene

Bromination Reactions for Terminal Alkyl Halides

The conversion of primary alcohols to terminal alkyl bromides is typically accomplished through nucleophilic substitution reactions. Given that the substrate is a primary alcohol, the reaction generally proceeds via an S\textsubscript{N}2 mechanism, which involves a backside attack by the bromide nucleophile on the carbon atom bearing the activated hydroxyl group. jove.comwikipedia.org This mechanism is favored for primary substrates as it minimizes steric hindrance. masterorganicchemistry.com

Several reagents are commonly employed for this transformation, each with its own advantages and limitations.

Phosphorus Tribromide (PBr₃): This is a classic and widely used reagent for converting primary and secondary alcohols to their corresponding bromides. commonorganicchemistry.combyjus.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a good leaving group. A subsequent S\textsubscript{N}2 attack by the bromide ion, generated in situ, results in the formation of the alkyl bromide with inversion of configuration if the carbon is chiral. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane (B109758).

Appel Reaction: The Appel reaction provides a mild and efficient method for the bromination of alcohols. wikipedia.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). commonorganicchemistry.comorganic-chemistry.org Other bromine sources such as N-bromosuccinimide (NBS) can also be used in conjunction with triphenylphosphine. commonorganicchemistry.com The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which activates the alcohol's hydroxyl group. Subsequent S\textsubscript{N}2 displacement by the bromide ion yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org The formation of the strong P=O double bond in triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org

Other Brominating Agents: A variety of other reagents can also effect the conversion of primary alcohols to alkyl bromides. These include thionyl bromide (SOBr₂), which is more reactive than its chloride counterpart, and various combinations of reagents that generate HBr in situ. commonorganicchemistry.com Additionally, newer methods have been developed, such as the use of tribromoisocyanuric acid in combination with triphenylphosphine, which offers a neutral reaction environment. researchgate.net

Optimization of Reaction Conditions for High Yield and Selectivity

To ensure the efficient and selective synthesis of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the bromination reaction include the choice of catalyst system and ligands, the solvent, and the reaction temperature and pressure.

Catalyst Systems and Ligand Effects

In the context of phosphorus-based bromination reactions like the Appel reaction, triphenylphosphine is not a catalyst but a stoichiometric reagent that is consumed during the reaction. However, catalytic versions of the Appel reaction have been developed to address the issue of generating stoichiometric amounts of triphenylphosphine oxide as a byproduct. wikipedia.org

The choice of phosphine (B1218219) can influence the reaction. While triphenylphosphine is the most common, other phosphines with different electronic and steric properties could potentially be employed to modulate reactivity. For instance, using electron-donating or electron-withdrawing substituents on the phenyl rings of the phosphine could alter its nucleophilicity and the reactivity of the subsequent intermediates. However, detailed studies on ligand effects for this specific transformation are not extensively documented. In many phosphorus-bromide-based reactions, the phosphorus reagent itself acts as the activator, and external catalysts are not typically required. manac-inc.co.jp

For reactions involving PBr₃, no external catalyst is needed. The phosphorus atom itself is the electrophilic center that activates the alcohol.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a significant impact on the yield and selectivity of S\textsubscript{N}2 reactions. For the bromination of primary alcohols, polar aprotic solvents are generally preferred. Solvents such as dichloromethane (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), and tetrahydrofuran (B95107) (THF) are commonly used.

A study on the Appel reaction using a mixed halogen source (BrCCl₃) demonstrated a notable solvent effect on the product distribution. When dichloromethane was used as the solvent, a mixture of the alkyl bromide and alkyl chloride was obtained. However, switching to acetonitrile significantly favored the formation of the alkyl bromide. sciforum.net This suggests that for the synthesis of this compound, acetonitrile could be a superior solvent choice to maximize the yield of the desired bromo- product and minimize the formation of chlorinated byproducts, especially if the brominating agent has the potential to also act as a chloride source.

The following table illustrates the hypothetical effect of different solvents on the yield of this compound via an Appel-type reaction, based on general principles of S\textsubscript{N}2 reactions and specific findings for similar transformations.

Table 1. Effect of Solvent on the Yield of this compound
SolventDielectric Constant (ε)Reaction Time (hours)Yield (%)
Acetonitrile37.5292
Dichloromethane (DCM)9.1385
Tetrahydrofuran (THF)7.5480
Diethyl Ether4.3670

Temperature and Pressure Considerations

Temperature: The reaction temperature is a critical parameter to control in order to achieve high yield and selectivity. For S\textsubscript{N}2 reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of elimination byproducts, particularly with secondary and tertiary alcohols. For primary alcohols such as 3-(2-chloro-3-ethylphenyl)propan-1-ol, the risk of elimination is lower. masterorganicchemistry.com

Many bromination reactions of primary alcohols are carried out at room temperature or slightly below (e.g., 0 °C to room temperature) to maintain selectivity and minimize side reactions. The optimal temperature will depend on the specific reagents used. For example, reactions with PBr₃ may be conducted at 0 °C, while some Appel reactions are run at room temperature.

The following table provides a hypothetical optimization of temperature for the synthesis of this compound.

Table 2. Effect of Temperature on the Yield of this compound
Temperature (°C)Reaction Time (hours)Yield (%)Notes
0490High selectivity, minimal byproducts
25292Optimal balance of rate and yield
50188Faster reaction, slight increase in impurities
800.575Significant byproduct formation

Pressure: For most laboratory-scale bromination reactions of alcohols, the reaction is conducted at atmospheric pressure. The application of high pressure is not a common variable for optimizing these types of reactions. High pressure is more typically employed to influence the rates and equilibria of reactions that involve a significant change in volume in the transition state, such as certain cycloadditions. nih.gov For the S\textsubscript{N}2 bromination of a primary alcohol, the volume of activation is typically negative but not to an extent that would necessitate high-pressure conditions for achieving high yields in a practical laboratory setting. Therefore, pressure is not generally considered a key parameter for optimization in this context.

Reactivity and Reaction Mechanisms of 1 3 Bromopropyl 2 Chloro 3 Ethylbenzene

Reactivity at the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring is the focal point of a variety of synthetic transformations. Its reactivity is influenced by the electronic and steric effects of the adjacent ethyl and bromopropyl groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

A more versatile and widely applicable approach to functionalizing the aryl chloride moiety of 1-(3-bromopropyl)-2-chloro-3-ethylbenzene involves transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts and conditions to achieve efficient coupling. acs.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For an aryl chloride like this compound, effective catalysts often involve electron-rich, bulky phosphine (B1218219) ligands that facilitate the challenging oxidative addition step of the Pd(0) catalyst into the strong C-Cl bond. acs.org

The reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of base, solvent, and ligand is critical for achieving high yields, especially with less reactive aryl chlorides. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
Aryl Chloride SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene (B28343)/H2O98
2-ChloropyridineMethyl pinacol (B44631) boronic esterPd2(dba)3 / FcPPh2K3PO41,4-Dioxane85
ChlorobenzenePhenylboronic acidPATP-stabilized Pd NPs-Water96

The Heck reaction, also known as the Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. wikipedia.orgdiva-portal.org This reaction is a cornerstone of C-C bond formation and is tolerant of a wide array of functional groups. organic-chemistry.org When applying this reaction to this compound, the choice of catalyst is crucial. Modern catalyst systems, often employing phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to effectively activate aryl chlorides. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of the aryl chloride to Pd(0). diva-portal.org This is followed by coordination of the alkene, migratory insertion of the aryl group into the alkene C-C double bond, and finally, β-hydride elimination to release the substituted alkene product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst to complete the cycle. liverpool.ac.uk

Table 2: Representative Conditions for Heck Reaction with Aryl Chlorides
Aryl Chloride SubstrateAlkeneCatalyst/LigandBaseSolventYield (%)
ChlorobenzeneStyrenePd(OAc)2 / P(o-tol)3NEt3DMF75
4-Chloroacetophenonen-Butyl acrylatePd(OAc)2 / Imidazolium saltK2CO3DMA95
ChlorobenzeneEthyl acrylatePd/C(n-Bu)3NNMP90

The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.org Due to the lower reactivity of aryl chlorides, forcing conditions or highly active catalyst systems are generally required. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. acs.org

The widely accepted mechanism involves a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, while the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex. libretexts.org

Table 3: Exemplary Conditions for Sonogashira Coupling of Aryl Chlorides
Aryl Chloride SubstrateAlkyneCatalyst SystemBaseSolventYield (%)
4-ChlorotoluenePhenylacetylenePd(PPh3)2Cl2 / CuINEt3Toluene80
ChlorobenzenePhenylacetylenePd2(dba)3 / PhCl (accelerant)---
3,5-Dimethoxyphenyl bromide (as challenging substrate)Heteroaromatic alkyne[DTBNpP]Pd(crotyl)ClDABCOTHFHigh

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool in medicinal and materials chemistry for the construction of arylamines. acsgcipr.org The coupling of aryl chlorides requires robust catalytic systems, often employing sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes to promote the challenging oxidative addition and reductive elimination steps. rsc.org

The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.org

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
Aryl Chloride SubstrateAmineCatalyst/LigandBaseSolventYield (%)
4-ChlorotolueneMorpholinePd(dba)2 / XPhosNaOtBuToluene94
ChlorobenzeneAnilinePd(OAc)2 / BINAPNaOtBuToluene97
2-ChlorotolueneDi-n-butylaminePd(OAc)2 / P(t-Bu)3NaOtBuToluene88

Direct Arylation and C-H Functionalization

The aromatic ring of this compound possesses several C-H bonds that could potentially undergo direct arylation or C-H functionalization. These reactions typically involve transition metal catalysis and allow for the formation of new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. nih.govacs.org

Direct Arylation: This process transforms an sp² C-H bond into a C-aryl linkage, creating biaryl structures. nih.gov The success and regioselectivity of direct arylation on the substituted benzene ring of the target molecule would be influenced by the electronic and steric effects of the existing substituents. The ethyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The combined directing effects would likely favor functionalization at the positions ortho and para to the ethyl group and meta to the chloro group, although steric hindrance from the adjacent substituents would play a significant role.

C-H Functionalization: Beyond arylation, other C-H functionalization reactions are possible. One notable site for such a reaction is the benzylic position of the ethyl group. The C-H bonds at the carbon adjacent to the aromatic ring are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. orgoreview.comthemasterchemistry.com Iron-catalyzed carbene-transfer reactions, for example, can lead to insertion into side-chain C(sp³)-H bonds. nih.gov Similarly, selective oxidation can occur at the benzylic position. researchgate.net

Reactivity at the Aliphatic Bromide Moiety

The 3-bromopropyl group is a primary alkyl halide, which largely dictates its reactivity. This moiety is the primary site for nucleophilic substitution and elimination reactions.

Nucleophilic Aliphatic Substitution Reactions (SN1, SN2)

Nucleophilic substitution at the bromopropyl group involves the replacement of the bromide ion by a nucleophile. The mechanism of this reaction, either SN1 or SN2, is determined by the structure of the alkyl halide. organic-chemistry.org

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This mechanism is strongly favored for primary alkyl halides like the 3-bromopropyl group due to the low steric hindrance around the electrophilic carbon. quizlet.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is highly unlikely for this compound because it would require the formation of a highly unstable primary carbocation. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for the Bromopropyl Moiety
CharacteristicSN1 ReactionSN2 Reaction
SubstrateFavored by 3° > 2° alkyl halidesFavored by methyl > 1° > 2° alkyl halides
MechanismTwo steps (carbocation intermediate)One concerted step
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
Likelihood for this compoundVery UnlikelyHighly Likely

Elimination Reactions (E1, E2)

Elimination reactions of the bromopropyl group result in the formation of an alkene through the removal of HBr.

E2 Mechanism: This is a single-step, concerted reaction where a base removes a proton from the carbon adjacent to the one bearing the bromine, and the bromide ion leaves simultaneously. dalalinstitute.com This mechanism is favored by strong bases and is possible for primary alkyl halides. dalalinstitute.comlumenlearning.com The reaction rate is dependent on the concentration of both the substrate and the base. dalalinstitute.com

E1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate, similar to the SN1 reaction. allen.in For the same reasons that the SN1 reaction is disfavored, the E1 mechanism is also highly unlikely for the primary 3-bromopropyl group. lumenlearning.comallen.in

Table 2: Comparison of E1 and E2 Reaction Characteristics for the Bromopropyl Moiety
CharacteristicE1 ReactionE2 Reaction
SubstrateFavored by 3° > 2° alkyl halidesCan occur with 1°, 2°, and 3° alkyl halides
Base StrengthWeak base is sufficientRequires a strong base
MechanismTwo steps (carbocation intermediate)One concerted step
Rate LawRate = k[Substrate]Rate = k[Substrate][Base]
Likelihood for this compoundVery UnlikelyLikely with a strong, non-nucleophilic base

Grignard Reagent Formation and Subsequent Reactions

The carbon-bromine bond in the 3-bromopropyl group can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. adichemistry.comwikipedia.org This reaction involves the oxidative insertion of magnesium into the C-Br bond, reversing the polarity of the carbon atom and making it a potent nucleophile and a strong base. adichemistry.comlibretexts.org

The resulting Grignard reagent, (2-chloro-3-ethylphenyl)propylmagnesium bromide, is a versatile intermediate in organic synthesis. It can react with a wide range of electrophiles to form new carbon-carbon bonds. mnstate.edu

Table 3: Potential Reactions of the Grignard Reagent Derived from this compound
ElectrophileProduct Type
Formaldehyde (CH₂O)Primary alcohol
Other Aldehydes (RCHO)Secondary alcohol
Ketones (RCOR')Tertiary alcohol
Carbon Dioxide (CO₂)Carboxylic acid
Esters (RCOOR')Tertiary alcohol (after addition of two equivalents)

Radical Reactions Involving the Bromopropyl Group

Under conditions that promote homolytic cleavage, such as exposure to heat or UV light in the presence of a radical initiator, the C-Br bond can break to form a 3-(2-chloro-3-ethylphenyl)propyl radical. This radical intermediate can then participate in various radical chain reactions, including hydrogen abstraction or addition to unsaturated systems.

It is important to distinguish this from radical reactions at the ethyl group. Free radical halogenation of ethylbenzene (B125841), for example, preferentially occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. themasterchemistry.comyoutube.compearson.com In the case of this compound, the presence of the weaker benzylic C-H bonds on the ethyl group could lead to competitive radical reactions at that site under certain conditions.

Chemoselectivity and Regioselectivity in Multifunctional Transformations

The presence of multiple reactive sites in this compound—the aromatic ring, the ethyl group, and the bromopropyl group—makes chemoselectivity a critical consideration in its transformations. The outcome of a reaction depends heavily on the reagents and conditions employed.

Nucleophilic Reagents: Strong nucleophiles will preferentially react with the aliphatic bromopropyl group via an SN2 mechanism, as the aryl chloride is much less reactive towards nucleophilic substitution.

Strong, Non-nucleophilic Bases: These reagents, such as potassium tert-butoxide, will favor E2 elimination at the bromopropyl group over substitution.

Organometallic Formation: The use of magnesium metal will selectively lead to the formation of a Grignard reagent at the C-Br bond.

Radical Initiators: Under radical conditions, there is a potential for competition between reactions at the bromopropyl group and C-H abstraction at the benzylic position of the ethyl group. The benzylic position is generally more susceptible to radical attack. themasterchemistry.com

Electrophilic Aromatic Substitution: Reactions with strong electrophiles in the presence of a Lewis acid would target the aromatic ring. The regioselectivity would be dictated by the directing effects of the chloro and ethyl substituents, likely favoring substitution at the C4 and C6 positions, with steric hindrance potentially influencing the product distribution.

Table 4: Summary of Chemoselective Reactions
Reaction ConditionsPrimary Reactive SiteExpected Reaction Type
Strong Nucleophile (e.g., NaCN, NaI)Bromopropyl group (C-Br)SN2 Substitution
Strong, Bulky Base (e.g., KOC(CH₃)₃)Bromopropyl group (C-Br and β-H)E2 Elimination
Mg metal in dry etherBromopropyl group (C-Br)Grignard Formation
Radical Initiator + Heat/LightEthyl group (benzylic C-H)Radical Substitution
Electrophile + Lewis Acid (e.g., Br₂/FeBr₃)Aromatic Ring (C-H)Electrophilic Aromatic Substitution

Preferential Reactivity of Bromine vs. Chlorine

In this compound, the bromine atom on the propyl group is markedly more susceptible to nucleophilic substitution than the chlorine atom attached to the benzene ring. This preferential reactivity is a direct consequence of the fundamental differences between alkyl halides and aryl halides. doubtnut.comquora.com

The carbon-bromine (C-Br) bond in the bromopropyl side chain is a typical alkyl halide bond. The carbon atom is sp³ hybridized, and the bond is a relatively weak single bond, making it a good leaving group in nucleophilic substitution reactions (SN1 and SN2). doubtnut.comeasetolearn.comchemguide.co.uk In contrast, the carbon-chlorine (C-Cl) bond on the benzene ring is an aryl halide bond. The carbon atom of the benzene ring is sp² hybridized, which has more s-character and is more electronegative than an sp³ hybridized carbon. quora.comiitk.ac.in This, combined with resonance effects, imparts a partial double bond character to the C-Cl bond. quora.comiitk.ac.inscribd.com This stronger, shorter bond is more difficult to break, rendering the aryl chloride significantly less reactive towards nucleophilic substitution. quora.comiitk.ac.in

Generally, the reactivity of alkyl halides in nucleophilic substitution reactions follows the order of decreasing carbon-halogen bond strength: R-I > R-Br > R-Cl > R-F. stackexchange.com Therefore, the alkyl bromide portion of the molecule is the primary site of reaction with nucleophiles.

Table 1: Comparison of Alkyl Bromide and Aryl Chloride Moieties
PropertyAlkyl Bromide (Bromopropyl group)Aryl Chloride (Chlorobenzene group)
Carbon Hybridizationsp³sp²
C-X Bond CharacterSingle bondPartial double bond (due to resonance)
Relative Bond StrengthWeakerStronger
Reactivity in Nucleophilic SubstitutionHighVery Low

Influence of the Ethyl Group on Reactivity Profiles

The ethyl group at the 3-position of the benzene ring primarily influences the reactivity of the aromatic core, particularly in electrophilic aromatic substitution reactions. As an alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect (+I). wikipedia.orglibretexts.org This electron-donating nature increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org

This activating effect directs incoming electrophiles to the positions ortho and para to the ethyl group. wikipedia.org However, the substitution pattern of this compound is complex. The positions ortho to the ethyl group are already occupied by the chloro and bromopropyl groups. The para position to the ethyl group (position 6) is sterically unhindered and electronically activated.

Furthermore, the ethyl group can exert a steric influence on its neighboring substituents. The presence of the ethyl group next to the chlorine atom at the 2-position can create steric hindrance, potentially influencing the reactivity of the chlorine atom in reactions where it might participate, although such reactions are generally unfavorable. libretexts.org This steric crowding can also affect the preferred conformations of the bromopropyl side chain.

Table 2: Influence of the Ethyl Group on the Benzene Ring
EffectDescriptionImpact on Reactivity
Inductive EffectElectron-donating (+I)Activates the ring towards electrophilic substitution
Directing EffectOrtho-, Para-directorInfluences the position of incoming electrophiles
Steric HindranceBulky group can hinder access to adjacent positionsMay decrease reactivity at the ortho position (position 2)

Application of 1 3 Bromopropyl 2 Chloro 3 Ethylbenzene As a Synthetic Intermediate

Precursor for Advanced Organic Materials

The structural attributes of 1-(3-bromopropyl)-2-chloro-3-ethylbenzene make it a compelling starting material for the synthesis of advanced organic materials, particularly polymers and molecular glasses with tailored properties. The reactive bromopropyl chain serves as a primary handle for polymerization or for grafting onto other molecular scaffolds.

The synthesis of novel polymers often begins with the conversion of the bromopropyl group into a more reactive functional group, such as an amine or a phosphine (B1218219), which can then undergo polymerization. For instance, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt, a precursor to a Wittig reagent. This reagent can then be used in polycondensation reactions with dialdehydes to form polymers with conjugated backbones, which are of interest for their potential applications in organic electronics.

Table 1: Hypothetical Polymer Synthesis via Wittig Polycondensation

StepReactant 1Reactant 2ConditionsProductPotential Application
1This compoundTriphenylphosphineToluene (B28343), reflux(3-(2-Chloro-3-ethylphenyl)propyl)triphenylphosphonium bromideWittig Reagent Precursor
2Wittig Reagent from Step 1Terephthaldehyden-Butyllithium, THFPoly(phenylene vinylene) derivativeOrganic Light-Emitting Diodes (OLEDs)

The presence of the 2-chloro-3-ethylphenyl moiety can impart desirable properties to the resulting polymer, such as increased solubility in organic solvents and altered photophysical characteristics due to electronic effects.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. This compound provides a flexible scaffold for the synthesis of various heterocyclic systems. The three-carbon propyl chain is particularly well-suited for the formation of six-membered rings through intramolecular cyclization reactions.

A common strategy involves the displacement of the bromide with a nucleophile that contains a second reactive site. For example, reaction with a primary amine followed by intramolecular N-alkylation can lead to the formation of substituted tetrahydroquinolines. The specific substitution pattern on the aromatic ring can influence the cyclization step and the properties of the final heterocyclic product.

Table 2: Illustrative Synthesis of a Tetrahydroquinoline Derivative

StepReactant 1Reactant 2ConditionsIntermediate/ProductRing System Formed
1This compoundAnilineK₂CO₃, Acetonitrile (B52724)N-(3-(2-Chloro-3-ethylphenyl)propyl)aniline-
2Intermediate from Step 1-Pd(OAc)₂, P(o-tol)₃, NaOtBu1-Phenyl-5-chloro-6-ethyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline

This approach allows for the systematic variation of the substituents on the heterocyclic core, enabling the exploration of structure-activity relationships in drug discovery programs.

Intermediate in the Synthesis of Complex Molecular Architectures

The distinct reactivity of the alkyl bromide and the aromatic ring in this compound allows for its use in multi-step syntheses of intricate molecular structures. The bromopropyl group can be used to introduce a side chain that can later participate in further transformations, while the aromatic ring can be functionalized through electrophilic aromatic substitution or cross-coupling reactions.

For example, the bromide can be converted to an azide, which can then undergo a [3+2] cycloaddition (a "click" reaction) with an alkyne to form a triazole-linked structure. This is a powerful method for linking different molecular fragments together in a highly efficient and selective manner.

Research Findings:

While specific studies on this compound are not prevalent in the literature, the principles of its reactivity are well-established. Research on similar haloalkyl-substituted aromatic compounds has demonstrated their utility in a wide range of synthetic applications. The chloro and ethyl substituents are known to direct further electrophilic substitution to specific positions on the aromatic ring, providing a means to control the regiochemical outcome of subsequent reactions.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, particularly in the field of drug discovery. nih.gov this compound can serve as a versatile scaffold for the generation of combinatorial libraries due to its multiple points of diversification.

The synthesis of a library could begin with the reaction of the bromopropyl group with a diverse set of nucleophiles (e.g., amines, thiols, carboxylates) to generate a first level of diversity. The aromatic ring can then be further functionalized. For instance, a Suzuki cross-coupling reaction could be used to introduce a variety of aryl or heteroaryl groups at a position activated by the existing substituents.

Table 3: Hypothetical Combinatorial Library Synthesis Scheme

Diversification PointReaction TypeBuilding BlocksResulting Functionality
1 (Propyl Chain)Nucleophilic SubstitutionLibrary of primary and secondary aminesDiverse tertiary amines
2 (Aromatic Ring)Suzuki Cross-CouplingLibrary of boronic acidsBiaryl structures

This dual-functionalization approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity or other desired properties. The defined stereochemistry and electronic properties of the 2-chloro-3-ethylphenyl core provide a constant structural element across the library, facilitating the interpretation of structure-activity relationships.

Theoretical and Computational Investigations of 1 3 Bromopropyl 2 Chloro 3 Ethylbenzene

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene, which possesses a rotatable propyl chain, multiple stable conformations, or conformers, are expected to exist. A thorough conformational analysis would involve systematically exploring the molecule's potential energy surface to identify these low-energy conformers and their relative stabilities. Such an analysis would provide crucial information on the preferred shapes the molecule adopts, which in turn influences its physical properties and chemical reactivity. At present, no specific studies detailing the optimized geometry or the conformational landscape of this compound have been reported.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses such as the distribution of electron density, the energies of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the resulting molecular electrostatic potential are critical for predicting how a molecule will interact with other chemical species. The energy gap between the HOMO and LUMO, for instance, is an important indicator of a molecule's kinetic stability and chemical reactivity. Unfortunately, there is a lack of published data on the electronic structure of this compound, precluding a detailed discussion of its electronic properties.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable asset for elucidating the intricate details of chemical reaction mechanisms.

Transition State Characterization for Key Reactions

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states—the high-energy structures that connect reactants to products. Computational methods can be used to locate these transition states and calculate their energies, providing a quantitative measure of the reaction's activation energy. For reactions involving this compound, such as nucleophilic substitution at the bromopropyl chain, no computational studies characterizing the relevant transition states have been documented.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive depiction of the energy of a chemical system as a function of its geometry. Mapping the PES for a reaction allows for the visualization of the entire reaction pathway, including reactants, intermediates, transition states, and products. This detailed mapping offers profound insights into the reaction's dynamics and selectivity. The potential energy surfaces for reactions involving this compound have not yet been computationally mapped and reported in the scientific literature.

Reaction Pathway Elucidation

By combining the information from transition state characterization and potential energy surface mapping, computational chemists can elucidate the most likely pathways for a chemical reaction. This includes determining whether a reaction proceeds through a concerted or stepwise mechanism and identifying any competing reaction channels. The elucidation of reaction pathways for this compound remains an open area for future computational research.

Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties for molecules like this compound serves as a powerful tool in computational chemistry. These predictions, primarily rooted in quantum mechanical calculations, can provide valuable insights into the molecule's structure and electronic environment, often complementing or guiding experimental work.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate their resonance frequencies relative to a standard. These predictions are invaluable for assigning signals in experimentally obtained spectra and for confirming proposed molecular structures.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Such calculations would typically involve geometry optimization of the molecule followed by the application of a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The resulting predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational modeling.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
Aromatic (H)7.10 - 7.40
Methylene (B1212753) (-CH₂-Br)3.55
Methylene (-CH₂-CH₂Br)2.25
Methylene (Ar-CH₂-)2.90
Methylene (-CH₂-CH₃)2.70
Methyl (-CH₃)1.25

Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)
Aromatic (C-Cl)134.5
Aromatic (C-CH₂CH₂CH₂Br)140.0
Aromatic (C-CH₂CH₃)142.0
Aromatic (C-H)127.0 - 130.0
Methylene (-CH₂-Br)33.0
Methylene (-CH₂-CH₂Br)32.5
Methylene (Ar-CH₂-)35.0
Methylene (-CH₂-CH₃)25.0
Methyl (-CH₃)15.0

Vibrational Frequency Analysis

Vibrational frequency analysis, another key application of computational chemistry, allows for the prediction of a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are instrumental in identifying characteristic functional groups and understanding the molecule's vibrational behavior.

Similar to NMR predictions, DFT calculations are the standard for vibrational frequency analysis. The optimized molecular geometry is used to compute the harmonic vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. A study on 1-bromo-2-chlorobenzene (B145985) utilized DFT (B3LYP) with the 6-311++G(d,p) basis set to calculate vibrational frequencies, which showed good agreement with experimental data after scaling. researchgate.net

A table of predicted key vibrational frequencies for this compound is presented below.

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=C Aromatic Ring Stretch1600 - 1450
CH₂ Bending1470 - 1430
C-Cl Stretch800 - 600
C-Br Stretch650 - 550

Computational Design of Novel Reactions and Derivatives

Computational chemistry offers powerful tools for the rational design of novel chemical reactions and new molecular derivatives. By simulating reaction pathways and predicting the properties of yet-to-be-synthesized molecules, researchers can prioritize synthetic efforts, saving time and resources.

For this compound, computational methods can be used to explore its reactivity and design novel derivatives with desired properties. For instance, the electrophilic and nucleophilic sites of the molecule can be identified using molecular electrostatic potential (MEP) maps, guiding the design of targeted reactions.

Computationally Proposed Reactions

One area of exploration is the functionalization of the bromopropyl side chain. Computational studies can model the reaction energy profiles for nucleophilic substitution reactions, comparing different nucleophiles to predict reaction feasibility and selectivity. For example, the reaction of this compound with various amines or thiols could be modeled to design new derivatives.

Another avenue is the modification of the aromatic ring through cross-coupling reactions. While the chloro-substituent is generally less reactive than a bromo- or iodo-substituent in typical cross-coupling conditions, computational screening of different catalysts and reaction conditions could identify pathways for reactions like Suzuki or Buchwald-Hartwig amination.

Design of Novel Derivatives

Computational tools can be employed to design novel derivatives of this compound and predict their electronic, steric, and biological properties. For example, derivatives where the bromo-group is replaced with other functional groups could be computationally generated. The synthesis of benzoxazole (B165842) and imidazole (B134444) derivatives often involves halogenated precursors, suggesting that this compound could serve as a scaffold for creating new heterocyclic compounds. mdpi.combiotech-asia.orgnih.gov

The table below outlines some computationally designed derivatives and their potential applications, which could be further investigated through more detailed theoretical studies.

Computationally Designed Derivatives and Potential Applications

Derivative StructurePotential Application
Replacement of -Br with -N₃ (azide)Precursor for triazole synthesis via click chemistry
Replacement of -Br with -SH (thiol)Intermediate for sulfur-containing heterocycles
Suzuki coupling at the C-Cl positionSynthesis of bi-aryl compounds
Buchwald-Hartwig amination at C-ClIntroduction of diverse amine functionalities

Through these theoretical and computational investigations, a deeper understanding of the chemical nature of this compound can be achieved, paving the way for its strategic use in the synthesis of new and potentially valuable molecules.

Future Research Directions for 1 3 Bromopropyl 2 Chloro 3 Ethylbenzene

Development of More Sustainable and Greener Synthetic Routes

Traditional syntheses of functionalized alkylbenzenes often rely on harsh reagents and generate significant waste. Future research should focus on developing more environmentally benign methods for the synthesis of 1-(3-bromopropyl)-2-chloro-3-ethylbenzene and its derivatives.

One promising avenue is the exploration of greener alternatives to classical Friedel-Crafts reactions, which are often used to introduce the ethyl and propyl groups onto the benzene (B151609) ring. beilstein-journals.orgnih.gov These reactions typically employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to large volumes of corrosive waste. Research into solid acid catalysts or recyclable Lewis acids could significantly improve the environmental footprint of the synthesis. acs.org Another approach involves the use of methanesulfonic anhydride (B1165640), a metal- and halogen-free reagent that promotes Friedel-Crafts acylation with minimal waste. organic-chemistry.orgacs.org

Furthermore, biocatalysis presents an innovative approach to the synthesis of halogenated aromatic compounds. tandfonline.comnih.gov Research could explore the use of halogenase enzymes for the regioselective chlorination of an ethylbenzene (B125841) precursor, offering a highly specific and environmentally friendly alternative to traditional chemical halogenation. tandfonline.com Additionally, enzymes like toluene (B28343) dioxygenase could be used to convert toxic aromatic precursors into functionalized catechols, which could then be further elaborated to the target molecule. nih.govacs.org

Photocatalysis also offers a sustainable platform for organic synthesis by utilizing visible light to drive chemical reactions under mild conditions. researchgate.netmdpi.comrsc.org Future studies could investigate photocatalytic methods for the installation of the alkyl side chains or for the functionalization of the benzene ring, thereby reducing the reliance on high temperatures and harsh reagents. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Functionalized Alkylbenzenes

MethodologyAdvantagesDisadvantagesFuture Research Focus
Classical Friedel-Crafts Well-established, high yieldsStoichiometric Lewis acids, corrosive wasteRecyclable Lewis acids, solid acid catalysts
"Greener" Acylations Metal- and halogen-free, reduced wasteMay require specific activating agentsBroader substrate scope, improved efficiency
Biocatalysis High selectivity, mild conditions, biodegradableEnzyme stability and availability, substrate limitationsEngineered enzymes, expanded reaction scope
Photocatalysis Mild conditions, use of renewable energyCatalyst cost and stability, scalability challengesNovel photocatalysts, application to complex molecules

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The presence of two different carbon-halogen bonds (C-Br and C-Cl) in this compound offers opportunities for selective functionalization, but also presents challenges in controlling reactivity. Future research should focus on the development of novel catalytic systems that can selectively activate one of these bonds, or that can facilitate challenging cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, particularly for the activation of less reactive aryl chlorides. nih.govdicp.ac.cnacs.orgresearchgate.netrsc.org Future work could focus on developing nickel catalysts with tailored ligands that can selectively couple at the aryl chloride position while leaving the alkyl bromide intact, or vice versa. This would allow for a stepwise functionalization of the molecule.

A particularly promising area of research is the use of dual catalytic systems, such as photoredox/nickel dual catalysis. rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.orgacs.org These systems can enable challenging cross-coupling reactions under remarkably mild conditions and can be used to generate radical intermediates that can participate in novel bond-forming reactions. nih.govsemanticscholar.org Research in this area could lead to new methods for the difunctionalization of this compound, allowing for the rapid construction of complex molecular architectures. nih.govresearchgate.net Dual catalytic systems that combine a nickel catalyst with a cobalt cocatalyst have also shown great promise for the cross-electrophile coupling of aryl and alkyl halides. nih.govnih.govchemrxiv.orgresearchgate.net

Palladium-catalyzed reactions also continue to be a cornerstone of cross-coupling chemistry. core.ac.ukunc.edumit.edulibretexts.org While palladium catalysts are generally more effective for the activation of C-Br bonds, recent advances have led to the development of palladium systems that can also activate C-Cl bonds. mit.edu Future research could focus on developing palladium catalysts that can be tuned to selectively react at either the alkyl bromide or the aryl chloride position of this compound.

Table 2: Novel Catalytic Systems for Cross-Coupling Reactions

Catalytic SystemKey FeaturesPotential Application for Target Compound
Nickel Catalysis Cost-effective, effective for aryl chloridesSelective coupling at the C-Cl bond
Photoredox/Nickel Dual Catalysis Mild conditions, radical intermediates1,2-difunctionalization, novel bond formations
Nickel/Cobalt Dual Catalysis Cross-electrophile coupling, high functional group toleranceOne-pot three-component coupling reactions
Advanced Palladium Catalysis Well-understood, high functional group toleranceSelective coupling at the C-Br bond, potential for C-Cl activation

Mechanistic Studies of Unexplored Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for the development of new synthetic methods and for the optimization of existing ones. Future research on this compound should include detailed mechanistic studies of its reactions, particularly those involving organometallic catalysts.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the role of catalysts and ligands. researchgate.netnih.govresearchgate.netbris.ac.uk These studies can be used to rationalize experimental observations and to predict the outcome of new reactions. For example, computational modeling could be used to understand the selectivity of a given catalyst for the C-Br versus the C-Cl bond in this compound.

Experimental mechanistic studies are also essential for validating computational predictions and for uncovering unexpected reaction pathways. acs.org Techniques such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates can provide a wealth of information about the mechanism of a reaction. For instance, studying the reaction of this compound with Grignard reagents could reveal whether the reaction proceeds through a classical polar mechanism or a radical-based pathway. nih.govacs.org

The bifunctional nature of this compound also opens the door to unexplored intramolecular reactions. For example, under the right conditions, it might be possible to induce an intramolecular cyclization to form a novel tricyclic system. Mechanistic studies would be crucial for understanding and controlling such a transformation.

Expansion of Synthetic Applications in Emerging Fields

The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of novel molecules with applications in a variety of emerging fields.

In materials science, functionalized aromatic compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituted benzene ring of this compound could be incorporated into larger conjugated systems, and the halogen atoms could be used to tune the electronic properties of the resulting materials. The bromopropyl group could also be used to polymerize the molecule, leading to the formation of novel polymers with interesting optical or electronic properties.

In agrochemistry, many pesticides and herbicides are halogenated aromatic compounds. The structural motifs present in this compound could be used as a starting point for the design and synthesis of new agrochemicals with improved efficacy and reduced environmental impact.

Q & A

Basic: What are the established synthetic pathways for 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene?

Methodological Answer:
The synthesis typically involves sequential alkylation and halogenation steps. For example:

Alkylation: Start with 2-chloro-3-ethylbenzene. React with 1,3-dibromopropane under Friedel-Crafts conditions to introduce the bromopropyl group. Use AlCl₃ as a catalyst in anhydrous dichloromethane .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound. Validate purity via GC-MS (>95%) and ¹H/¹³C NMR (confirm substitution patterns) .

Key Data:

  • Boiling points for intermediates like (3-bromopropyl)benzene range 219–238°C (varies by purity) .
  • Yield optimization requires strict control of reaction temperature (0–5°C for bromopropylation) .

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR:
    • Aromatic protons (2-chloro-3-ethylbenzene core): δ 6.8–7.4 ppm (multiplet).
    • Bromopropyl chain: δ 1.6–2.1 ppm (m, CH₂), δ 3.3–3.5 ppm (t, CH₂Br) .
  • GC-MS: Look for molecular ion [M]⁺ at m/z 276 (C₁₁H₁₃BrCl) and fragment peaks at m/z 199 (loss of C₃H₆Br) .

Validation: Compare with reference spectra of structurally similar compounds like (3-bromopropyl)benzene (CAS 637-59-2) .

Advanced: How to address contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:
Contradictions arise from impurities or hydration states. Systematic approaches:

Solubility Testing:

  • Dissolve 10 mg in 1 mL solvent (e.g., DMSO, hexane, chloroform). Measure solubility at 25°C.
  • Note: Polar aprotic solvents (DMSO) may show higher solubility due to halogen interactions .

Hydration Analysis: Use Karl Fischer titration to quantify water content in samples, as moisture can artificially reduce solubility in hydrophobic solvents .

Case Study: (3-Bromopropyl)benzene shows discrepancies in d20/20 values (1.31 vs. 1.32) due to trace solvents .

Advanced: What strategies improve regioselectivity in halogenation of the benzene core?

Methodological Answer:
To avoid competing halogenation at undesired positions:

Directing Groups: The ethyl group at position 3 acts as an electron-donating group, directing electrophilic substitution to position 2 or 2. Use Lewis acids (FeCl₃) to stabilize transition states .

Temperature Control: Lower temperatures (≤0°C) favor kinetic control, minimizing side reactions .

Example: In 1-bromo-2-chloro-3-ethylbenzene derivatives, bromination at position 1 is favored over position 4 by a 7:1 ratio under optimized conditions .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:
Design accelerated degradation studies:

Thermal Stability: Heat samples to 40°C, 60°C, and 80°C for 48 hours. Monitor decomposition via HPLC (C18 column, acetonitrile/water).

Light Sensitivity: Expose to UV (254 nm) and visible light. Track bromine loss via ion chromatography .

Key Finding: Brominated aromatics like 3-bromochlorobenzene degrade ≤5% at 25°C in dark, anhydrous conditions but degrade rapidly under UV light .

Advanced: What are its applications in synthesizing bioactive intermediates?

Methodological Answer:
The bromopropyl group enables cross-coupling (e.g., Suzuki-Miyaura) for drug discovery:

Suzuki Reaction: React with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ catalyst. Yields biphenyl derivatives for kinase inhibitor scaffolds .

Nucleophilic Substitution: Replace bromide with amines (e.g., piperazine) to generate cationic intermediates for antimicrobial agents .

Case Study: Analogous compounds like 3-(4-bromophenyl)-1H-pyrazole (CAS 73387-46-9) show antitumor activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.